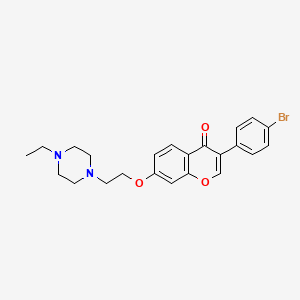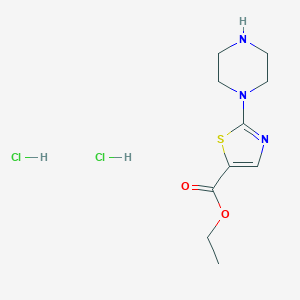
3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one" is a synthetic molecule that appears to be related to a class of compounds known for their potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its characteristics. The compound features a chromen-4-one (chromone) core, which is a common scaffold in medicinal chemistry due to its presence in various natural products with diverse biological activities. The molecule also contains a bromophenyl group and an ethylpiperazine moiety, which are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related chromen-4-one derivatives typically involves multi-step organic reactions. For instance, the synthesis of similar compounds described in Paper 1 involves reductive amination using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reagents. The synthesis process is likely to involve the formation of the chromone core followed by the introduction of the ethylpiperazine and bromophenyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of a fused benzopyran ring system. The substitution pattern on the chromone core and the nature of the substituents significantly influence the molecular conformation and, consequently, the biological activity of these compounds. In Paper 4, spectroscopic techniques such as FT-IR and UV-Vis, along with X-ray diffraction, were used to characterize a related brominated compound . These techniques would be essential in confirming the structure of "this compound" and in understanding its conformational preferences.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the functional groups present in its structure. The bromophenyl group may participate in various substitution reactions, especially in palladium-catalyzed cross-coupling reactions. The piperazine ring is known for its nucleophilic properties and could be involved in reactions with electrophiles. The ether linkage between the piperazine and the chromone core suggests potential sites for metabolic transformations, which could be relevant in the context of drug design and pharmacokinetics.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The compound's melting point, boiling point, and stability would depend on the rigidity of the chromone core and the electronic effects of the substituents. The presence of the bromine atoms suggests a relatively high molecular weight and the potential for significant intermolecular interactions, such as halogen bonding, which could affect its crystalline properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds structurally related to 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, such as chromen-2-one derivatives, show promising antimicrobial properties. A study focused on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. This was further supported by molecular docking studies indicating a good correlation with experimental inhibitory potency against specific protein organisms (Mandala et al., 2013).
Neuroprotective Agents
Another line of investigation has focused on the neuroprotective effects of chromene derivatives. Specifically, compounds such as 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl) methoxyimino) ethyl)-2H-chromen-2-one derivatives have been synthesized and evaluated for their neuroprotective activities. These studies suggest moderate to good activity in protecting PC12 cell lines against oxidative stress induced by H2O2, with certain derivatives showing significant protectivity and low toxicity (Kumari et al., 2018).
Anticancer Activity
The anticancer potential of chromene derivatives is also of significant interest. A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues revealed their ability to mitigate drug resistance in leukemia cells. SAR studies led to the development of a compound with potent cytotoxicity against a range of hematologic and solid tumor cells, highlighting its potential as a treatment for cancers exhibiting multiple drug resistance (Das et al., 2009).
Antioxidant Properties
Research into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the core structure of interest, has shown that these compounds exhibit scavenger activity, particularly in hypochlorous systems. This suggests potential applications in protecting against oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders (Stanchev et al., 2009).
Enzyme Inhibition
Chromene derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for the treatment of Alzheimer's disease. Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated, with some showing significant AChE inhibitory activity and moderate BChE inhibitory activity. These findings support the potential therapeutic application of chromene derivatives in neurodegenerative diseases (Sameem et al., 2017).
Direcciones Futuras
Given the diverse biological activities exhibited by chromenone derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could explore its potential biological activities, optimize its structure for improved activity, and investigate its mechanism
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)27)17-3-5-18(24)6-4-17/h3-8,15-16H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIMUSNBRBSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)
![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)
![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)
![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)
![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)